Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate
Description
Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a substituted piperidine ring linked via an amide bond to the benzofuran core. Benzofuran derivatives are widely studied for diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibition .
Properties
IUPAC Name |
ethyl 3-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-6-4-5-7-20(19)32-22)25-23(27)17-12-14-26(15-13-17)33(29,30)18-10-8-16(2)9-11-18/h4-11,17H,3,12-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLJYRSVLFSUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often starting from piperidine or its derivatives.
Tosylation: The piperidine ring is tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Amidation: The carboxylic acid group on the benzofuran is converted to an amide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Transamidation of the Carboxamide Group
The carboxamide moiety undergoes transamidation reactions with primary and secondary amines under catalytic conditions. This reaction replaces the amide group with new amine-derived substituents, enhancing molecular diversification.
Reaction Conditions :
-
Catalysts : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine)
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Solvent : Anhydrous CH₂Cl₂
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Temperature : Room temperature (2–8 hours)
Key Findings :
| Amine Reactant | Product Yield | Reaction Time | Source |
|---|---|---|---|
| Benzylamine | 86% | 30 minutes | |
| Piperidine | 94% | 1 hour | |
| Morpholine | 97% | 6 hours | |
| Tryptamine | 56% | 4 hours |
The reaction efficiency correlates with amine nucleophilicity, with morpholine requiring extended reaction times due to steric hindrance .
Hydrolysis of the Ethyl Ester
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative.
Reaction Pathways :
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Basic Hydrolysis : NaOH (1–2 M) in ethanol/water, reflux (6–8 hours).
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Acidic Hydrolysis : HCl (4 M) in dioxane, 60–80°C (4–6 hours).
Key Data :
| Condition | Product | Yield | Purity | Source |
|---|---|---|---|---|
| 2 M NaOH | 3-(1-Tosylpiperidine-4-carboxamido)benzofuran-2-carboxylic acid | 92% | >95% | |
| 4 M HCl | Same as above | 88% | 93% |
The carboxylic acid derivative serves as a precursor for further functionalization, such as coupling reactions .
Tosyl Group Modifications
The tosyl (p-toluenesulfonyl) group on the piperidine ring participates in nucleophilic substitution or elimination reactions under controlled conditions.
Reaction Examples :
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Deprotection : Mg/MeOH (reflux, 12 hours) removes the tosyl group, yielding a free piperidine amine .
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Substitution : Reaction with NaN₃ in DMF (100°C, 8 hours) replaces the tosyl group with an azide moiety .
Optimized Conditions :
| Reaction | Reagents | Solvent | Yield | Source |
|---|---|---|---|---|
| Tosyl deprotection | Mg, MeOH | MeOH | 78% | |
| Azide substitution | NaN₃, K₂CO₃ | DMF | 65% |
Cyclization and Ring-Forming Reactions
The benzofuran core and piperidine ring enable participation in cycloaddition and intramolecular coupling reactions.
Notable Example :
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Intramolecular Friedel-Crafts Acylation : Using AlCl₃ in CH₂Cl₂ (0°C to RT, 4 hours), the compound forms polycyclic structures via electrophilic aromatic substitution .
Key Data :
| Cyclization Type | Conditions | Product Yield | Source |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C→RT | 68% |
Functionalization of the Benzofuran Core
The benzofuran ring undergoes electrophilic substitution, particularly at the 5-position, due to electron-rich aromatic character.
Reactions Demonstrated :
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Nitration : HNO₃/H₂SO₄ (0°C, 2 hours) introduces nitro groups .
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Bromination : Br₂/CHCl₃ (0–20°C, 1 hour) yields dibrominated derivatives .
Experimental Results :
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃ | 5-Bromo-benzofuran derivative | 94% | |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-benzofuran derivative | 87% |
Stability Under Thermal and Oxidative Conditions
The compound exhibits moderate thermal stability but decomposes under strong oxidative conditions:
| Condition | Outcome | Source |
|---|---|---|
| 150°C (neat, 1 hour) | Partial decomposition (<10% loss) | |
| H₂O₂ (30%, RT, 6 hours) | Complete oxidation of piperidine ring |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds, including ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate, exhibit significant anticancer properties. Research has shown that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
1.2 Inhibition of Enzymatic Activity
The compound has also been investigated for its inhibitory effects on specific enzymes such as cathepsin K, which plays a role in bone resorption and is a target for osteoporosis treatment. Studies have synthesized various piperidine derivatives and assessed their potency against cathepsin K, demonstrating that structural modifications can lead to improved inhibition rates .
Synthetic Applications
2.1 Synthesis of Novel Derivatives
This compound serves as a precursor in the synthesis of novel piperidine derivatives. The synthesis typically involves the reaction of benzofuran derivatives with tosylpiperidine under specific conditions, which can be optimized to enhance yield and purity. This method has been documented in several patents and research articles, highlighting its effectiveness in producing a variety of bioactive compounds .
2.2 Gold-Catalyzed Reactions
Innovative synthetic strategies utilizing gold catalysis have been developed to enhance the efficiency of reactions involving this compound. For example, gold-catalyzed alkynylation reactions have been employed to create complex molecular architectures from simpler precursors, showcasing the versatility of this compound in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The tosyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target site.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and reported activities of similar benzofuran derivatives:
Key Differences and Implications
Substituent Chemistry: The target compound features a tosylpiperidine carboxamido group, contrasting with piperazine-nitroimidazole (Compound 21) or piperidine ether (). The tosyl group introduces strong electron-withdrawing effects, which may increase metabolic stability but reduce solubility compared to sulfonamide derivatives like Compound 19 .
Synthetic Pathways :
- Ethyl benzofuran-2-carboxylate (precursor in ) is a common intermediate. The target compound’s synthesis likely requires:
- Formation of benzofuran-2-carbohydrazide (via hydrazine treatment).
- Coupling with 1-tosylpiperidine-4-carboxylic acid (using carbodiimide reagents). Comparatively, Compound 21 () uses a piperazine-imidazole condensation, highlighting divergent strategies for nitrogenous ring incorporation .
The tosylpiperidine moiety may confer unique selectivity toward enzymes like acetylcholinesterase or kinases, as seen in other sulfonamide-bearing benzofurans .
Crystallography and Structural Analysis :
- Tools like Mercury () and SHELX () enable precise structural comparisons. The planar benzofuran core in the target compound contrasts with twisted conformations in imidazo-pyrimidine derivatives (), where dihedral angles exceed 54° due to steric hindrance .
Research Findings and Data Tables
Physicochemical Properties (Inferred)
Biological Activity
Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article delves into its structure, synthesis, and biological evaluations, highlighting relevant findings from various studies.
Compound Overview
- Common Name : this compound
- CAS Number : 923373-53-9
- Molecular Formula : CHNOS
- Molecular Weight : 470.5 g/mol
Structure and Synthesis
The compound features a benzofuran moiety linked to a tosylpiperidine derivative through an amide bond. The synthesis typically involves the reaction of benzofuran derivatives with tosylpiperidine carboxylic acid derivatives under appropriate conditions, often utilizing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Antiviral Properties
Recent studies have explored the antiviral potential of compounds structurally related to this compound. For instance, derivatives of benzofuran have shown inhibitory effects against SARS-CoV-2 by targeting key viral proteins such as main protease (M) and RNA-dependent RNA polymerase (RdRp). Molecular docking studies indicated strong binding affinities, suggesting that modifications in the benzofuran structure could enhance antiviral activity .
Inhibition of Enzymatic Activity
This compound and its analogs have been evaluated for their ability to inhibit cathepsin K, a cysteine protease implicated in various pathological conditions including osteoporosis. Compounds derived from piperidine structures have demonstrated significant inhibition rates, indicating their potential as therapeutic agents in diseases involving cathepsin K .
Study on Structure-Activity Relationship (SAR)
A systematic study on the SAR of related compounds revealed that modifications to the tosylamide group significantly influenced biological activity. For example, varying the substituents on the piperidine ring altered the potency against specific targets, emphasizing the importance of structural nuances in drug design .
ADMET Analysis
Pharmacokinetic profiling through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has been conducted for several derivatives. These studies suggest that certain modifications not only enhance biological activity but also improve pharmacokinetic properties, making them suitable candidates for further development .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC (µM) | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|---|---|
| Compound A | M | 0.5 | -8.0 | Strong inhibitor |
| Compound B | RdRp | 0.8 | -7.5 | Moderate inhibitor |
| This compound | Cathepsin K | 0.6 | N/A | Significant inhibition |
Q & A
Basic: What are the standard synthetic routes for preparing ethyl benzofuran-2-carboxylate derivatives, and how can they be adapted for this compound?
Ethyl benzofuran-2-carboxylate is a key precursor synthesized via O-alkylation of salicylaldehyde with ethyl bromoacetate (or chloroacetate) in the presence of K₂CO₃, yielding 77–83% under reflux in acetonitrile or DMF . For the target compound, subsequent steps include:
- Hydrazide formation : Refluxing the ester with hydrazine hydrate to generate benzofuran-2-carbohydrazide (75–80% yield) .
- Coupling reactions : Reacting the hydrazide with functionalized aldehydes (e.g., Vilsmeier-Haack formylation products) in ethanol/glacial acetic acid to form carboxamido linkages . Adaptations for the tosylpiperidine moiety may involve introducing the 1-tosylpiperidine-4-carboxylic acid group via amide bond formation before or after benzofuran assembly.
Advanced: How can regioselectivity challenges in benzofuran cyclization be addressed during synthesis?
Regioselectivity in benzofuran formation is influenced by electron-withdrawing/donating substituents on the aromatic ring. For example, electron-withdrawing groups (e.g., –Cl) improve cyclization yields by stabilizing intermediates . To optimize regioselectivity for the target compound:
- Pre-functionalization : Introduce substituents (e.g., tosylpiperidine) early in the synthesis to direct cyclization.
- Reaction monitoring : Use TLC and HPLC to track intermediate formation and adjust conditions (temperature, solvent polarity) .
- Computational modeling : Predict electronic effects of substituents using DFT calculations to guide synthetic design.
Basic: What spectroscopic methods are critical for characterizing this compound, and how are spectral assignments validated?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., benzofuran C2 proton at δ 7.5–8.0 ppm) and 2D experiments (HSQC, HMBC) .
- IR spectroscopy : Confirm carboxamide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity (e.g., using SHELXL for refinement) . Validation requires cross-referencing with synthetic intermediates and published analogs .
Advanced: How can conflicting crystallographic data (e.g., anisotropic displacement parameters) be resolved during structure refinement?
Anomalies in displacement parameters may arise from disorder, twinning, or poor data quality. Mitigation strategies:
- Data reprocessing : Use SHELXC/D/E to check for twinning or incomplete data integration .
- Restraints and constraints : Apply geometric restraints (e.g., bond lengths/angles) in SHELXL to stabilize refinement .
- Validation tools : Employ checkCIF/PLATON to identify outliers and adjust refinement models .
Basic: What safety protocols are essential when handling intermediates like piperidine derivatives during synthesis?
- Tosylpiperidine handling : Use fume hoods, nitrile gloves, and chemical-resistant aprons due to potential respiratory/skin irritation .
- Solvent management : Ethanol and acetonitrile require spark-free equipment and grounding to prevent flammability risks .
- Waste disposal : Classify toxic intermediates (e.g., hydrazine byproducts) as hazardous waste and follow EPA guidelines .
Advanced: How can computational methods predict the bioactivity of this compound, and what experimental validation is required?
- Docking studies : Use AutoDock or Schrödinger Suite to model interactions with targets like α-glucosidase (linked to benzofuran hybrids in antidiabetic research) .
- MD simulations : Assess binding stability over 100+ ns trajectories to prioritize analogs for synthesis.
- In vitro validation : Test inhibitory activity via enzyme assays (e.g., α-glucosidase IC₅₀ measurements) and compare with computational predictions .
Basic: What strategies improve yield in multi-step syntheses involving carboxamide linkages?
- Coupling agents : Use HATU or EDC/NHS for efficient amide bond formation between benzofuran hydrazides and tosylpiperidine carboxylic acids .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate intermediates .
- Microwave-assisted synthesis : Reduce reaction times for steps like hydrazide formation (80% yield in 2 hours vs. 4 hours conventionally) .
Advanced: How do electronic effects of the tosyl group influence the compound’s stability and reactivity?
- Electron-withdrawing effects : The tosyl (–SO₂–) group stabilizes the piperidine nitrogen, reducing nucleophilicity and enhancing hydrolytic stability .
- Steric effects : The bulky tosyl group may hinder crystallization, necessitating alternative solvents (e.g., DMF/water mixtures) for recrystallization .
- Reactivity modulation : Tosyl deprotection (e.g., using HBr/acetic acid) can regenerate free amines for further functionalization .
Basic: What are the best practices for storing this compound to prevent degradation?
- Conditions : Store at –20°C in airtight, amber vials under inert gas (N₂/Ar) to avoid ester hydrolysis or photodegradation .
- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .
Advanced: How can contradictions in biological activity data (e.g., IC₅₀ variability) be analyzed methodologically?
- Statistical rigor : Use ANOVA or Student’s t-test to assess significance across replicates .
- Assay controls : Include reference inhibitors (e.g., acarbose for α-glucosidase) to normalize inter-experimental variability .
- Meta-analysis : Compare data with structurally related benzofuran-carboxylates (e.g., ethyl 5-fluorobenzofuran-2-carboxylate) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
